molecular formula C9H10N2S B085955 4-Amino-3,5-dimethylphenyl thiocyanate CAS No. 14031-02-8

4-Amino-3,5-dimethylphenyl thiocyanate

Cat. No. B085955
CAS RN: 14031-02-8
M. Wt: 178.26 g/mol
InChI Key: WFKTVTOQIRALCU-UHFFFAOYSA-N
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Description

4-Amino-3,5-dimethylphenyl thiocyanate is a chemical compound involved in various synthetic and analytical chemistry applications. While specific studies directly addressing this compound were not found, insights can be drawn from related research on similar thiocyanate compounds and their synthesis, molecular structure analysis, and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves reactions with thiocyanate sources. For example, donor–acceptor cyclopropanes reacting with ammonium thiocyanate under catalysis can yield thiophene derivatives, indicating a potential pathway for synthesizing compounds with thiocyanate groups (Jacob et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of thiocyanate compounds can be performed using techniques like X-ray diffraction, revealing insights into bond lengths, angles, and overall conformation. For example, studies on dimethyl 2,2'-bithiophene derivatives have shown the impact of substituents on ring planarity and conformation, which could be relevant for understanding the structural aspects of 4-Amino-3,5-dimethylphenyl thiocyanate (Pomerantz et al., 2002).

Chemical Reactions and Properties

The reactivity of thiocyanate compounds involves various chemical transformations, such as cycloadditions and functionalization reactions. The electrosynthesis approach for C–H functionalization, followed by C–S and C–N bond formation, demonstrates the versatility of thiocyanate compounds in synthesizing α,β-unsaturated carbonyl derivatives with amino and thiocyanato groups, providing a glimpse into the chemical behavior of 4-Amino-3,5-dimethylphenyl thiocyanate (Kang et al., 2016).

Physical Properties Analysis

The physical properties of thiocyanate compounds, such as melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure. While specific data on 4-Amino-3,5-dimethylphenyl thiocyanate are not available, related research on thiophene derivatives and their solid-state structures offer insights into how substituents affect these properties (Ji, 2006).

Chemical Properties Analysis

The chemical properties of thiocyanate compounds, including reactivity, stability, and interaction with other molecules, are crucial for their application in synthesis and materials science. Studies on arylsubstituted halogen(thiocyanato)amides and their cyclization and antimicrobial properties highlight the potential for functional diversity and application of thiocyanate compounds in various domains (Baranovskyi et al., 2018).

Scientific Research Applications

Chemical Synthesis and Analysis

The compound is involved in the synthesis of various chemical structures. For instance, it's used in the synthesis of dihydro- and tetrahydro-pyrimidinediones, pyridones, and their thio analogues, showcasing its versatility in chemical reactions (Vaickelionienė et al., 2005). Additionally, 4-Amino-3,5-dimethylphenyl thiocyanate is used in high-performance liquid chromatographic enantioseparation of beta-amino acids, which is crucial in analytical chemistry, indicating its role in analytical applications (Ilisz et al., 2009).

Organic Synthesis and Pharmacological Potential

In organic chemistry, the compound serves as a precursor in the synthesis of biologically active 4-aminocyclopent-2-enones. These compounds show promise in pharmacological studies, highlighting the compound's role in drug discovery and development (Li et al., 2011). Furthermore, it's utilized in the development of sphingosine-1-phosphate 4 (S1P₄) receptor antagonists, suggesting its potential in therapeutic applications (Urbano et al., 2011).

Heterocyclic Compound Synthesis

The compound is integral in the synthesis of heterocyclic compounds like 2-aminothiophenes, which have significant biological properties and are used in various biomedical applications (Prasad et al., 2017). It also contributes to the innovative synthesis of alkyl thiocyanates, indicating its role in creating biologically active compounds and natural products (Chen et al., 2017).

Anticancer Research

In cancer research, 4-Amino-3,5-dimethylphenyl thiocyanate-derived compounds have been evaluated for their anticancer activity, particularly against human colon cancer, demonstrating its potential in developing new cancer therapies (Liao et al., 2017).

properties

IUPAC Name

(4-amino-3,5-dimethylphenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6-3-8(12-5-10)4-7(2)9(6)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKTVTOQIRALCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367864
Record name 4-amino-3,5-dimethylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-dimethylphenyl thiocyanate

CAS RN

14031-02-8
Record name 4-amino-3,5-dimethylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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